2-ethoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
Compounds containing oxadiazole rings, similar in structure to 2-ethoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide, have been designed and synthesized with significant anticancer properties. Studies have shown that these compounds exhibit moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. For example, a series of substituted benzamides demonstrated higher anticancer activities than reference drugs in evaluations against four cancer cell lines (Ravinaik et al., 2021).
Antimicrobial and Antibacterial Effects
Oxadiazole derivatives are also notable for their antimicrobial and antibacterial activities. Synthesis of novel oxadiazole compounds has led to the discovery of derivatives with potent antibacterial activity against various bacterial strains, contributing to the development of new antimicrobial agents. This includes compounds synthesized from reactions involving hydrazine and hydroxylamine, leading to the formation of triazoles and oxadiazoles with significant antimicrobial properties (Bektaş et al., 2007).
Antidiabetic Screening
The antidiabetic potential of oxadiazole derivatives has been explored through in vitro screenings. N-substituted oxadiazole compounds have been evaluated for antidiabetic activity using the α-amylase inhibition assay, indicating their potential as therapeutic agents for diabetes management (Lalpara et al., 2021).
Materials Science Applications
Oxadiazole compounds have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). For instance, oxadiazole-containing hole-blocking materials have been synthesized and utilized in OLEDs to improve device performance, demonstrating the versatility of oxadiazole derivatives in electronic and photonic applications (Wang et al., 2001).
properties
IUPAC Name |
2-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-24-15-7-5-4-6-14(15)18(22)19-17-16(20-25-21-17)12-8-10-13(23-2)11-9-12/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBYCQMNKYFVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.